1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKVWPWHZJDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Bridged Polycyclic Ether Systems in Organic Chemistry
Bridged polycyclic ring systems are a class of organic compounds defined by their rigid, three-dimensional structures where rings share non-adjacent carbon atoms, known as bridgehead carbons. researchgate.net These frameworks are prevalent in a vast number of natural products, many of which exhibit potent and selective biological activities. nih.gov The constrained conformation of these molecules precisely orients functional groups in three-dimensional space, a critical factor for specific interactions with biological targets like enzymes and receptors. nih.gov
The introduction of a heteroatom, such as oxygen, into the bicyclic framework to form a bridged polycyclic ether adds another layer of chemical and physical properties. Saturated oxygen heterocycles are key structural units in a wide array of natural products and synthetic pharmaceuticals. mdpi.com Specifically, the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) motif has garnered substantial attention in modern medicinal chemistry. rsc.orgrsc.org Researchers are increasingly using these C(sp³)-rich, non-planar scaffolds as "bioisosteres" for flat, aromatic rings like benzene (B151609). rsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. By replacing a planar phenyl ring with a 3D scaffold like a 2-oxa-BCH, chemists can often improve a drug candidate's properties, such as increasing its water solubility and metabolic stability, while maintaining or even enhancing its biological activity. rsc.org This strategy of moving from two-dimensional to three-dimensional structures is a key theme in contemporary drug discovery. nih.gov
Rationale for Dedicated Academic Inquiry into 1 2 Oxabicyclo 2.1.1 Hexan 1 Yl Ethanol
While broad research has focused on the 2-oxabicyclo[2.1.1]hexane scaffold, dedicated inquiry into the specific derivative, 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, is driven by a clear scientific rationale rooted in medicinal chemistry and the need for novel molecular building blocks. The core value of the 2-oxabicyclo[2.1.1]hexane system lies in its proven success as a saturated bioisostere for both ortho- and meta-substituted benzene (B151609) rings. enamine.netresearchgate.netnih.gov
The rationale for investigating this particular compound can be broken down:
Validated Bioisosteric Core: The 2-oxabicyclo[2.1.1]hexane framework provides a rigid, three-dimensional alternative to planar aromatic rings, which are often associated with poor metabolic stability or undesirable off-target effects. nih.govresearchgate.net
Bridgehead Functionalization: The substituents on a bicyclic system, often called "exit vectors," determine how the scaffold connects to the rest of a larger molecule. Placing a functional group at a bridgehead position is a common strategy.
The Ethanol (B145695) Substituent: The choice of an ethanol group (-CH(OH)CH₃) at the C1 bridgehead is deliberate. The hydroxyl (-OH) group is a versatile functional handle. It can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. Furthermore, it serves as a synthetic handle for further chemical modifications, allowing chemists to easily attach other molecular fragments or build more complex structures.
Therefore, academic inquiry into this compound is aimed at creating and characterizing a novel, functionalized building block that combines the beneficial properties of the 3D oxabicyclic core with the synthetic versatility of a hydroxyl group. This enables the exploration of new chemical space and the design of next-generation therapeutic agents. nih.gov
Overview of Key Research Paradigms Relevant to the Bicyclo 2.1.1 Hexane Framework
Retrosynthetic Analysis and Strategic Disconnections of the 2-Oxabicyclo[2.1.1]hexane Core
The retrosynthetic analysis of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol primarily focuses on the formation of the strained 2-oxabicyclo[2.1.1]hexane core. The ethanol (B145695) substituent at the bridgehead position is synthetically accessible from a carbonyl group, such as a ketone, aldehyde, or ester, through standard functional group interconversions like reduction or Grignard addition. Therefore, key retrosynthetic disconnections target precursors like 1-acetyl-2-oxabicyclo[2.1.1]hexane or ethyl 2-oxabicyclo[2.1.1]hexane-1-carboxylate.
The principal strategies for disconnecting the bicyclic ether core itself involve:
[2+2] Cycloaddition: A logical disconnection across the C1-C5 and C4-C6 bonds points to an intramolecular [2+2] photocycloaddition of an appropriate 1,5-diene precursor, such as an allyl vinyl ether derivative. acs.orgresearchgate.net
[2σ+2π] Cycloaddition: A powerful and modern approach involves the disconnection to a bicyclo[1.1.0]butane (BCB) and an aldehyde (in this case, acetaldehyde (B116499) or a synthetic equivalent). thieme-connect.comrsc.orgthieme-connect.com This strategy leverages the high ring strain of BCBs to drive the formation of the bicyclic system. nih.govdiva-portal.org
Intramolecular Cyclization/Rearrangement: Another viable disconnection involves an intramolecular cyclization of a functionalized cyclobutane precursor. For instance, an iodocyclization of a cyclobutane-containing alkenyl alcohol represents a practical synthetic approach. enamine.netresearchgate.net
These disconnections form the basis for the forward synthetic strategies discussed in the subsequent sections.
Stereoselective and Enantioselective Synthesis of the Bicyclic Skeleton
Achieving stereocontrol in the synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold is crucial, as the rigid bicyclic structure contains multiple stereocenters.
Chiral Pool Approaches to the 2-Oxabicyclo[2.1.1]hexane System
The use of starting materials from the chiral pool offers a direct pathway to enantiomerically enriched 2-oxabicyclo[2.1.1]hexane derivatives. For example, a synthesis could commence from a chiral cyclobutane derivative, which would then be elaborated to the necessary precursor for intramolecular cyclization. While specific examples for this compound are not prevalent in the literature, the principle remains a foundational strategy in asymmetric synthesis.
Asymmetric Catalytic Strategies for Bicyclo[2.1.1]hexane Formation
Asymmetric catalysis provides a more flexible and efficient route to chiral bicyclo[2.1.1]hexane systems. Significant progress has been made in the enantioselective cycloaddition reactions of bicyclo[1.1.0]butanes. For the related all-carbon bicyclo[2.1.1]hexanes, aminocatalytic enantioselective [2+2] cycloadditions of BCBs with α,β-unsaturated aldehydes have been developed, achieving high enantioselectivities. rsc.org It is conceivable that a similar strategy employing a chiral Lewis acid or organocatalyst could be applied to the reaction of BCBs with aldehydes to construct the 2-oxabicyclo[2.1.1]hexane core in an enantioselective manner. acs.org
Diastereoselective Construction of the this compound Scaffold
The final ethanol substituent of the target molecule introduces an additional stereocenter. The diastereoselective synthesis of this scaffold can be achieved by the stereocontrolled addition of a methyl group to a 1-formyl-2-oxabicyclo[2.1.1]hexane precursor. The rigid and sterically defined nature of the bicyclic core would likely direct the approach of the nucleophile, leading to a preferential diastereomer.
For example, the reduction of a 1-acetyl-2-oxabicyclo[2.1.1]hexane with a bulky reducing agent could favor the formation of one diastereomer of the resulting alcohol. The table below illustrates potential diastereoselective reactions.
| Precursor | Reagent | Expected Outcome |
| 1-Formyl-2-oxabicyclo[2.1.1]hexane | MeMgBr | Diastereomeric mixture of this compound |
| 1-Acetyl-2-oxabicyclo[2.1.1]hexane | L-Selectride® | Diastereomerically enriched this compound |
Divergent Synthetic Routes from Common Precursors to this compound
The synthesis of this compound can be efficiently integrated into divergent synthetic schemes that allow for the creation of a variety of analogs from a common intermediate. A key precursor in such a strategy is a 1-functionalized 2-oxabicyclo[2.1.1]hexane, such as an aldehyde, carboxylic acid, or ester. chem-space.comenaminestore.com
A prime example is the use of methyl 4-formyl-2-oxabicyclo[2.1.1]hexane-1-carboxylate. enaminestore.com This bifunctional compound offers two handles for chemical modification. The formyl group can be targeted for the synthesis of the ethanol moiety, while the ester provides a site for further derivatization.
The following table outlines a divergent approach starting from a 1-carboxy-substituted precursor:
| Precursor | Reaction Sequence | Product |
| 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid | 1. SOCl₂2. Me₂CuLi | 1-Acetyl-2-oxabicyclo[2.1.1]hexane |
| 1-Acetyl-2-oxabicyclo[2.1.1]hexane | NaBH₄ | This compound |
| 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid | 1. (COCl)₂2. NaN₃3. Δ, BnOH4. H₂, Pd/C | 1-Amino-2-oxabicyclo[2.1.1]hexane |
This approach highlights the modularity and efficiency of using a common, easily accessible precursor to generate a library of related compounds. Furthermore, catalyst-controlled divergent syntheses from BCBs can yield either bicyclo[2.1.1]hexanes or cyclobutenes, showcasing the versatility of these starting materials. nih.gov
Development of Novel and Sustainable Synthetic Approaches for the Compound
Recent advancements in organic synthesis have paved the way for more sustainable and efficient methods to construct complex molecules like this compound. A key area of development is the use of photocatalysis. figshare.comacs.org Visible-light-induced energy transfer catalysis has been successfully employed for the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes from benzoylformate esters and BCBs. acs.org Similarly, photocatalytic [2π+2σ] cycloadditions between BCBs and aldehydes, enhanced by cobalt, provide a direct route to the 2-oxabicyclo[2.1.1]hexane core under mild conditions. rsc.org
These photochemical methods offer several advantages over traditional thermal reactions:
Mild Reaction Conditions: They often proceed at room temperature, avoiding the need for high energy input.
High Atom Economy: Cycloaddition reactions are inherently atom-economical.
Novel Reactivity: Photocatalysis can enable transformations that are not accessible through ground-state chemistry.
The development of one-pot reactions that combine multiple synthetic steps also contributes to sustainability by reducing solvent waste and purification efforts. A hypothetical sustainable synthesis of the target compound could involve a photocatalytic cycloaddition of a BCB with acetaldehyde, directly forming the desired product in a single, efficient step.
Methodologies for Absolute and Relative Stereochemical Assignment of the Compound
The unambiguous determination of both the absolute and relative stereochemistry of this compound is fundamental for understanding its chemical behavior and biological interactions. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of diastereomers. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity of protons, which helps in assigning their relative orientation. For this compound, NOE correlations between the protons of the ethanol side chain and the protons on the bicyclic framework can reveal the preferred orientation of the side chain relative to the ring system. Furthermore, the analysis of coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis and, consequently, the determination of relative stereochemistry.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase, the enantiomers of this compound can be resolved, allowing for their individual characterization. This method is essential for monitoring the stereochemical outcome of asymmetric syntheses of this compound.
Conformational Analysis of the Bicyclic Ether System and its Ethanol Side Chain
The 2-oxabicyclo[2.1.1]hexane core is a strained bicyclic system, which imparts a significant degree of conformational rigidity. This rigidity is a key feature that makes this scaffold an attractive bioisostere for aromatic rings in drug design. nih.govscienceopen.com The bicyclo[2.1.1]hexane system is characterized by a puckered cyclobutane ring fused to a five-membered tetrahydrofuran ring.
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations of both the bicyclic system and the ethanol side chain. These calculations can predict the lowest energy conformations by mapping the potential energy surface as a function of bond rotations and ring puckering. For this compound, the rotation around the C1-C(ethanol) bond is of particular interest, as it determines the spatial orientation of the hydroxyl and methyl groups of the side chain relative to the bicyclic core. The interplay of steric and electronic effects will dictate the most stable rotamers.
Experimental validation of the computed conformations can be achieved through NMR spectroscopic data, particularly NOE measurements and the analysis of coupling constants, as mentioned earlier.
Stereochemical Implications in Synthetic Transformations Involving this compound
The stereochemistry of this compound has profound implications for its use in synthetic transformations. The chiral centers in the molecule can influence the stereochemical outcome of reactions at or near these centers.
In reactions involving the hydroxyl group of the ethanol side chain, such as esterification or etherification, the stereocenter at the carbinol carbon can direct the approach of reagents, potentially leading to diastereoselective transformations if another chiral center is present. More significantly, if the molecule is used as a chiral auxiliary or a chiral building block, the inherent chirality of the 2-oxabicyclo[2.1.1]hexane framework and the ethanol side chain can be exploited to control the stereochemistry of new chiral centers being formed.
For instance, in an asymmetric synthesis, the pre-existing stereocenters of an enantiomerically pure this compound can bias the facial selectivity of a prochiral substrate, leading to the preferential formation of one diastereomer over the other. The rigid nature of the bicyclic scaffold can enhance this stereochemical control by limiting the conformational flexibility of the transition state. While specific examples for this exact molecule are not prevalent, the principles of asymmetric synthesis suggest its potential in stereocontrolled reactions. stanford.edu
Studies on Chirality Transfer and Optical Activity in Derivatization
Chirality transfer refers to the process where the stereochemical information from a chiral molecule is passed on to a new molecule during a chemical reaction. In the case of enantiomerically pure this compound, derivatization reactions can lead to new chiral compounds where the stereochemistry is dictated by the starting material.
For example, oxidation of the secondary alcohol to a ketone would remove the stereocenter at the carbinol carbon. However, subsequent stereoselective reduction of the resulting ketone could be influenced by the chirality of the bicyclic framework, potentially leading to the regeneration of one of the alcohol diastereomers with high selectivity.
The optical activity of derivatives of this compound, measured as specific rotation, is a direct consequence of their chirality. The magnitude and sign of the optical rotation are sensitive to the absolute configuration of all stereocenters in the molecule. Therefore, measuring the optical rotation of derivatives can be a useful tool for monitoring the stereochemical integrity during a sequence of reactions and for correlating the stereochemistry of related compounds.
Chemical Reactivity and Transformation Pathways of 1 2 Oxabicyclo 2.1.1 Hexan 1 Yl Ethanol
Reactions at the Hydroxyl Moiety: Derivatization and Functionalization Strategies
The secondary alcohol group in 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is a primary site for chemical modification, enabling the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.
Oxidation and Reduction Pathways of the Alcohol Functionality
The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanone. Standard oxidizing agents can be employed for this transformation. Conversely, the ketone can be reduced back to the alcohol, often with high stereoselectivity, yielding specific stereoisomers of this compound.
Common reagents and their expected products are detailed in the table below.
| Reaction | Reagent(s) | Product |
| Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanone |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |
Etherification and Esterification Reactions of the Hydroxyl Group
The hydroxyl group of this compound can readily undergo etherification and esterification reactions. These transformations are crucial for installing a variety of substituents and for protecting the alcohol functionality during multi-step syntheses.
Etherification: The formation of ethers can be achieved under various conditions. For instance, the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be employed. Acid-catalyzed dehydration of the alcohol is another potential route, though it may be complicated by the strained nature of the bicyclic system. Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. nih.gov
Esterification: Ester derivatives can be prepared through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid catalysts, like sulfuric acid, are commonly used to promote the reaction between the alcohol and a carboxylic acid.
The following table summarizes typical conditions for these reactions.
| Reaction | Reagent(s) | Product Type |
| Etherification | 1. NaH, 2. R-X (Williamson) or R-OH, H⁺ (Acid-catalyzed) | Ether |
| Esterification | R-COOH, H⁺ (Fischer) or R-COCl, Pyridine | Ester |
Substitution Reactions Involving the Alcohol
The direct substitution of the hydroxyl group in alcohols is challenging due to the poor leaving group nature of the hydroxide ion (OH⁻). libretexts.orgtutorsglobe.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. yale.edu
One common strategy is the protonation of the hydroxyl group under strongly acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. However, the stability of the resulting carbocation at the bridgehead-adjacent position and potential rearrangements must be considered. Bridgehead alcohols are known to be relatively unreactive toward hydrogen halides due to the high strain and instability of the corresponding bridgehead carbocation. study.com
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a nucleophile can then proceed via an Sₙ2 or Sₙ1 mechanism, depending on the substrate and reaction conditions.
Reactivity of the Bicyclic Ether Ring System
The 2-oxabicyclo[2.1.1]hexane core, while relatively stable, possesses inherent strain that can be exploited in chemical transformations. nih.gov Its reactivity is primarily centered around ring-opening reactions and potential skeletal rearrangements.
Ring Opening Reactions: Mechanisms and Products of the 2-Oxabicyclo[2.1.1]hexane Core
The ether linkage within the bicyclic system can be cleaved under specific conditions. The mechanism of ring opening is highly dependent on the nature of the reagents employed.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen can be protonated, activating the ring towards nucleophilic attack. The regioselectivity of the attack by a nucleophile would be influenced by the stability of the resulting carbocationic intermediates and steric factors.
Nucleophilic Ring Opening: While the ether is generally unreactive towards nucleophiles, highly reactive nucleophiles or the presence of Lewis acids can promote ring opening. For instance, trapping of a radical cation intermediate of a bicyclo[1.1.0]butane with methanol has been observed to lead to a ring-opened product. nih.govsemanticscholar.org
Rearrangement Pathways Involving the Bridged Structure of this compound
The strained nature of the bicyclo[2.1.1]hexane framework makes it susceptible to skeletal rearrangements, particularly when carbocationic intermediates are formed. These rearrangements aim to relieve ring strain and lead to more stable carbocyclic or heterocyclic systems.
A potential rearrangement pathway for carbocations derived from the bicyclo[2.1.1]hexane system is the Wagner-Meerwein rearrangement. This involves the 1,2-shift of an alkyl or hydride group to a more stable carbocationic center. The formation of a carbocation at the carbon bearing the ethanol (B145695) substituent, for instance during an acid-catalyzed substitution or elimination reaction, could initiate such a rearrangement. The specific products would depend on the relative stabilities of the possible rearranged carbocations. While not directly documented for this compound, such rearrangements are known to occur in related bicyclic systems.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the compound This compound that addresses the detailed topics requested.
The existing research focuses primarily on the synthesis and general properties of the parent 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold, which is valued as a bioisostere for benzene (B151609) rings in medicinal chemistry. While various derivatives of this scaffold have been synthesized, detailed mechanistic studies, kinetic analyses, and investigations into the specific reactivity of the ether core for the "this compound" derivative have not been published.
Therefore, it is not possible to provide an article that adheres to the strict outline and content requirements focusing on:
Investigations into Electrophilic and Nucleophilic Attacks on the Ether Core
Kinetic Analysis and Reaction Rate Determinations
Identification of Reaction Intermediates and Transition States
for this specific compound. Any attempt to do so would involve extrapolation from dissimilar molecules and would not meet the required standards of scientific accuracy for the requested subject.
Advanced Structural Characterization Techniques Applied to 1 2 Oxabicyclo 2.1.1 Hexan 1 Yl Ethanol
High-Field and Multi-Dimensional NMR Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structure of organic molecules. For 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol, high-field NMR (e.g., 400 MHz or higher) would be essential to resolve the complex spin systems inherent in its rigid, bicyclic framework.
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information. The protons on the carbon adjacent to the ether oxygen are expected to be deshielded, appearing in the 3.4-4.5 ppm range. pressbooks.pub The strained nature of the bicyclo[2.1.1]hexane system would result in distinct chemical shifts for the bridgehead and methylene (B1212753) bridge protons, with complex coupling patterns (J-coupling) revealing their spatial relationships. The methine proton of the ethanol (B145695) substituent (CH-OH) and the methyl protons would also exhibit characteristic signals.
¹³C NMR Spectroscopy: The carbon spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atom at the bridgehead position bonded to both the ether oxygen and the ethanol substituent (C1) would be significantly downfield. Carbons adjacent to the ether oxygen typically appear in the 50-65 ppm region. libretexts.org
Multi-Dimensional NMR: To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be required:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and trace the connectivity within the bicyclic core and the ethanol side chain.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, providing insights into the relative stereochemistry and preferred conformation of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 (Bridgehead C) | - | ~90-95 | - |
| 3 (CH₂) | ~3.8-4.0 | ~70-75 | H3 -> C1, C4, C5 |
| 4 (Bridgehead CH) | ~2.5-2.7 | ~45-50 | H4 -> C1, C3, C5, C6 |
| 5 (CH₂) | ~1.8-2.2 | ~35-40 | H5 -> C1, C3, C4, C6 |
| 6 (CH₂) | ~1.7-2.1 | ~30-35 | H6 -> C4, C5 |
| 1' (CHOH) | ~3.5-3.7 | ~65-70 | H1' -> C1, C2' |
| 2' (CH₃) | ~1.1-1.3 | ~20-25 | H2' -> C1, C1' |
| OH | Variable (Broad Singlet) | - | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. triprinceton.org
Infrared (IR) Spectroscopy: The IR spectrum would clearly confirm the presence of the key functional groups. A prominent, broad absorption in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, with the broadening indicative of hydrogen bonding. libretexts.org A strong C-O stretching band for the ether linkage is expected between 1150 and 1050 cm⁻¹. pressbooks.pub Additionally, C-H stretching vibrations for the sp³-hybridized carbons would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would serve as a complementary technique. While the O-H and C-O polar bonds give strong IR signals, the C-C and C-H bonds of the hydrocarbon skeleton would produce more intense Raman scattering. This allows for a detailed analysis of the bicyclic framework's vibrational modes, which can be sensitive to conformational subtleties.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) |
|---|---|---|
| O-H Stretch (Alcohol) | 3600 - 3200 | IR (Strong, Broad) |
| C-H Stretch (sp³) | 3000 - 2850 | IR (Medium), Raman (Strong) |
| C-O Stretch (Ether) | 1150 - 1050 | IR (Strong) |
| C-O Stretch (Alcohol) | 1100 - 1000 | IR (Strong) |
| C-C Stretch (Ring) | 1200 - 800 | IR (Medium), Raman (Strong) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The presence of a stereocenter at the carbinol position (C1') and the inherent chirality of the substituted bicyclic core mean that this compound exists as enantiomers. Chiroptical spectroscopy is the definitive method for determining the absolute configuration (AC) of such chiral molecules in solution. nih.gov
The process involves measuring the experimental Electronic Circular Dichroism (ECD) and/or Optical Rotatory Dispersion (ORD) spectra and comparing them to spectra predicted by quantum-chemical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). researchgate.netacs.org A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R or S configuration) allows for an unambiguous assignment of the absolute stereochemistry. acs.orgrsc.org This combined experimental and computational approach is a powerful tool for assigning the AC of molecules with complex stereochemistry, such as bicyclic derivatives. nih.gov
Table 3: Hypothetical Data for Absolute Configuration Assignment
| Method | Experimental Result | TDDFT Calculated for (S)-enantiomer | TDDFT Calculated for (R)-enantiomer | Conclusion |
|---|---|---|---|---|
| Optical Rotation [α]D | +15.2° | +14.8° | -14.9° | Absolute Configuration is S |
| ECD (λmax) | Positive Cotton Effect at ~210 nm | Positive Cotton Effect at ~212 nm | Negative Cotton Effect at ~212 nm |
X-ray Crystallography of this compound Derivatives for Solid-State Structure
While the target compound is likely a liquid or low-melting solid, its absolute structure can be unequivocally determined in the solid state through single-crystal X-ray diffraction. This requires the preparation of a suitable crystalline derivative. Common derivatization strategies for alcohols include forming esters (e.g., p-nitrobenzoate) or urethanes, which tend to be highly crystalline.
X-ray analysis of such a derivative would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. researchgate.net This data offers an unambiguous confirmation of the bicyclic core's connectivity and stereochemistry. For chiral compounds, crystallizing the derivative with a chiral reagent or resolving the enantiomers allows for the determination of the absolute configuration using anomalous dispersion effects (the Flack parameter). Several derivatives of the 2-oxabicyclo[2.1.1]hexane core have been successfully characterized by X-ray crystallography, confirming the feasibility of this approach. researchgate.netresearchgate.netresearchgate.net
Table 4: Plausible X-ray Crystallographic Data for a p-Nitrobenzoate Derivative
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | a=7.5, b=10.2, c=18.5 |
| α, β, γ (°) | 90, 90, 90 |
| Key Bond Length (C1-O2, Å) | 1.45 |
| Key Bond Angle (C1-O2-C3, °) | 95.5 |
| Flack Parameter | 0.02(3) |
Computational and Theoretical Studies on 1 2 Oxabicyclo 2.1.1 Hexan 1 Yl Ethanol
Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure
There are no specific published reports on the use of Density Functional Theory (DFT) or ab initio methods to determine the optimized molecular geometry and electronic structure of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol. While these methods have been applied to related bicyclic ketones and other derivatives to understand stereoselectivity and electronic effects, the data for the target molecule is not available. core.ac.ukresearchgate.net A theoretical study would typically involve geometry optimization to find the lowest energy conformation and subsequent calculation of electronic properties such as orbital energies, charge distribution, and dipole moment.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
In the absence of experimental spectroscopic data for this compound, a computational prediction of its spectroscopic parameters (such as NMR and IR spectra) cannot be validated. Theoretical calculations are a powerful tool for predicting these parameters, which can aid in the identification and characterization of newly synthesized compounds. biointerfaceresearch.com However, no such predictive studies for this specific molecule have been found.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling has been employed to understand the formation of the bicyclo[2.1.1]hexane and 2-oxabicyclo[2.1.1]hexane ring systems. diva-portal.orgnih.gov These studies often use DFT to map out the potential energy surfaces of cycloaddition reactions, identifying transition states and intermediates. This allows for a deeper understanding of the reaction's feasibility and selectivity. However, computational models detailing the reaction mechanisms specifically leading to or involving this compound are not present in the available literature.
Conformational Sampling and Molecular Dynamics Simulations of the Compound
Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational landscape and dynamic behavior of molecules. mdpi.comrsc.org Such simulations could reveal the preferred orientations of the hydroxyethyl (B10761427) side chain and the flexibility of the bicyclic core in this compound. While MD simulations have been used to study a variety of alcohols and bicyclic systems, there are no specific reports of their application to this particular compound. mdpi.comrsc.orgmdpi.com
Applications of 1 2 Oxabicyclo 2.1.1 Hexan 1 Yl Ethanol in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
While direct research specifically detailing the use of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol as a chiral building block is not extensively documented in the public domain, the broader class of 2-oxabicyclo[2.1.1]hexane derivatives is recognized for its potential in introducing chirality and structural rigidity into molecules. The stereochemistry of the ethanol (B145695) substituent at the bridgehead carbon of the 2-oxabicyclo[2.1.1]hexane core can be controlled, providing access to enantiomerically pure starting materials.
The inherent chirality of such building blocks is crucial in the synthesis of complex natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. The rigid bicyclic framework of this compound locks the spatial orientation of the ethanol group, which can influence the stereochemical outcome of subsequent reactions at this or adjacent positions. This makes it a valuable synthon for asymmetric synthesis, enabling the construction of intricate molecular architectures with high stereocontrol.
Integration into the Synthesis of Structurally Diverse Chemical Architectures
The 2-oxabicyclo[2.1.1]hexane framework, including derivatives like this compound, is being integrated into a wide array of structurally diverse chemical architectures. researchgate.netnih.gov These scaffolds have been successfully incorporated into the structures of existing drugs and agrochemicals to create novel analogs with potentially improved properties. researchgate.netnih.govresearchgate.net The ability to functionalize the 2-oxabicyclo[2.1.1]hexane core at various positions allows for the generation of libraries of compounds with diverse substitution patterns.
Recent synthetic methodologies have focused on developing practical and scalable routes to access these bicyclic systems. nih.govresearchgate.net For instance, visible-light-induced energy transfer has been employed for the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes. nih.gov Another common approach involves an iodocyclization reaction to construct the bicyclic core. researchgate.netnih.govresearchgate.net These methods provide access to 2-oxabicyclo[2.1.1]hexanes with multiple "exit vectors" for further chemical modification, enabling their use in combinatorial chemistry and the rapid assembly of complex molecules. researchgate.netnih.govresearchgate.net The versatility of the 2-oxabicyclo[2.1.1]hexane scaffold is further highlighted by its incorporation into spirocyclic and bridged structures. bath.ac.uk
Utilization as a Scaffold for Rational Design in Chemical Research
The 2-oxabicyclo[2.1.1]hexane scaffold serves as a valuable tool in rational drug design due to its well-defined and rigid geometry. This rigidity reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its biological target. The unique three-dimensional shape of this scaffold allows it to occupy a novel chemical space compared to traditional flat aromatic rings. researchgate.net
As a bioisostere for ortho- and meta-disubstituted benzene (B151609) rings, the 2-oxabicyclo[2.1.1]hexane moiety can improve key physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity. researchgate.net These improvements are highly desirable in drug discovery as they can lead to better pharmacokinetic profiles. The defined exit vectors of the 2-oxabicyclo[2.1.1]hexane core allow for precise control over the spatial arrangement of substituents, facilitating the design of molecules that can optimally interact with a target binding site.
Table 1: Comparison of Physicochemical Properties of Benzene vs. 2-Oxabicyclo[2.1.1]hexane as a Scaffold
| Property | Benzene | 2-Oxabicyclo[2.1.1]hexane | Implication in Drug Design |
| Geometry | Planar | Three-dimensional, rigid | Exploration of novel chemical space, improved binding |
| Lipophilicity (logP) | Higher | Generally Lower | Improved aqueous solubility, potentially better ADME properties |
| Metabolic Stability | Prone to oxidation | Generally more stable | Reduced metabolic clearance, potentially longer half-life |
| Conformational Flexibility | Rotation of substituents | Restricted | Increased potency and selectivity |
Precursor in the Development of Novel Organic Reagents and Catalysts
For example, the functional groups on substituted 2-oxabicyclo[2.1.1]hexanes can be transformed into catalytically active moieties. The rigidity of the scaffold can be exploited to create chiral ligands for asymmetric catalysis, where the defined spatial arrangement of coordinating atoms can induce high levels of enantioselectivity in chemical transformations. Furthermore, the development of methods for the borylation of bridgehead C-H bonds in bicyclic systems opens up avenues for creating novel boronic ester reagents for cross-coupling reactions. escholarship.org These reagents are valuable tools for the construction of carbon-carbon and carbon-heteroatom bonds in organic synthesis. The continued exploration of the chemistry of 2-oxabicyclo[2.1.1]hexanes is expected to lead to the discovery of new reagents and catalysts with unique reactivity and selectivity.
Future Research Directions and Uncharted Territories in 1 2 Oxabicyclo 2.1.1 Hexan 1 Yl Ethanol Chemistry
Development of More Efficient and Atom-Economical Synthetic Routes
The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has seen significant advancements, moving from multi-step routes to more efficient catalytic methods. researchgate.netresearchgate.net However, the direct and stereocontrolled synthesis of 1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol remains a challenge. Future research should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
Recent breakthroughs in photocatalytic [2π + 2σ] cycloaddition reactions between bicyclo[1.1.0]butanes and aldehydes, often enhanced by cobalt, offer a promising avenue. semanticscholar.orgnih.govnih.gov Adapting this methodology for the specific synthesis of this compound by employing acetaldehyde (B116499) as the coupling partner could provide a direct and efficient route. Another innovative approach combines nucleophilic phosphine catalysis and energy transfer catalysis to construct the 2-oxabicyclo[2.1.1]hexane scaffold from readily available building blocks with high atom economy. researchgate.netrsc.org The application of this cascade reaction to synthesize the target alcohol could significantly streamline its production.
Further exploration into iridium-catalyzed borylation of bridgehead C-H bonds could also offer a novel disconnection for the synthesis of this molecule, allowing for late-stage functionalization of the bicyclic core. researchgate.netescholarship.org The development of these and other novel synthetic methods will be crucial for making this compound and its derivatives more accessible for further studies.
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Photocatalytic [2π + 2σ] Cycloaddition | Visible-light mediated reaction of bicyclo[1.1.0]butanes with acetaldehyde. | High efficiency, broad functional group tolerance, mild reaction conditions. | semanticscholar.orgnih.govnih.gov |
| Nucleophilic Phosphine and Energy Transfer Catalysis | Cascade reaction from simple starting materials. | High atom economy, rapid construction of the bicyclic scaffold. | researchgate.netrsc.org |
| Iridium-Catalyzed C-H Borylation | Late-stage functionalization of a pre-formed bicyclic core. | Allows for the introduction of the ethanol (B145695) group at a later synthetic stage. | researchgate.netescholarship.org |
Exploration of Novel Reactivity Patterns and Unprecedented Rearrangements
The strained nature of the 2-oxabicyclo[2.1.1]hexane ring system suggests that this compound may exhibit unique reactivity. The inherent ring strain can be harnessed to drive novel chemical transformations and rearrangements that are not observed in more conventional cyclic ethers. Future research should systematically investigate the reactivity of the hydroxyl group and the bicyclic core under a variety of reaction conditions.
For instance, the proximity of the hydroxyl group to the strained bicyclic framework could lead to interesting intramolecular reactions and rearrangements upon activation. nih.gov The potential for ring-opening reactions under acidic or basic conditions, or upon treatment with nucleophiles and electrophiles, needs to be thoroughly explored. Such studies could unveil new synthetic pathways to other valuable chemical scaffolds. Furthermore, the possibility of skeletal rearrangements, similar to those observed in other bicyclic systems, could lead to the discovery of unprecedented molecular architectures. nih.govmdpi.com A deeper understanding of these reactivity patterns will not only expand the synthetic utility of this compound but also provide fundamental insights into the chemistry of strained ring systems.
Advanced In Silico Approaches for Predictive Chemistry and Design
Computational chemistry offers a powerful tool to predict the properties and reactivity of novel molecules, thereby guiding experimental efforts. For this compound, in silico studies can provide valuable insights into its conformational preferences, electronic structure, and reaction mechanisms. Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways and transition states for its synthesis and subsequent transformations. weblogoa.com
Moreover, computational methods can be used to predict the physicochemical properties of this compound and its derivatives, such as solubility, lipophilicity, and metabolic stability. nih.gov This is particularly relevant given the interest in 2-oxabicyclo[2.1.1]hexanes as bioisosteres. scienceopen.com Virtual screening of libraries of derivatives of this compound against various biological targets could help to identify promising candidates for drug discovery. These predictive models can accelerate the design and discovery of new molecules with desired properties, saving significant time and resources in the laboratory.
Potential for Derivatization Towards Unique Chemical Probes for Academic Study
The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of novel chemical probes. nih.gov Chemical probes are essential tools for studying biological processes, and the rigid bicyclic core of this molecule can be used to present functional groups in well-defined spatial orientations. The hydroxyl group of this compound serves as a convenient handle for further derivatization.
Q & A
What are the common synthetic routes for preparing 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol?
Level: Basic
Methodological Answer:
Synthesis of bicyclic ether alcohols typically involves cyclization of precursors under controlled conditions. For analogous compounds like [(1S,5R)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanol, cyclopropane ring formation is achieved via intramolecular epoxide opening or photochemical [2+2] cycloadditions . For this compound, a plausible route includes:
Precursor Preparation: Ethyl vinyl ether derivatives with hydroxyl groups.
Cyclization: Use of Lewis acids (e.g., BF₃·Et₂O) to promote bicyclic ether formation.
Reduction: Selective reduction of ketone intermediates to ethanol derivatives.
Reaction optimization focuses on temperature control (<0°C for exothermic steps) and inert atmospheres to prevent oxidation .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₇H₁₂O₂: 128.0837 g/mol) .
- X-ray Crystallography: Resolves stereochemistry and ring strain in the bicyclo[2.1.1]hexane system .
How can enantioselective synthesis be achieved for the bicyclic ether moiety in this compound?
Level: Advanced
Methodological Answer:
Enantioselectivity requires chiral catalysts or auxiliaries. For similar systems (e.g., ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate):
Chiral Catalysts: Use of Ru-BINAP complexes for asymmetric cyclopropanation .
Kinetic Resolution: Enzymatic hydrolysis (e.g., lipases) to separate enantiomers .
Chiral Pool Synthesis: Start from enantiopure precursors like L-lactic acid derivatives.
Key parameters: ee ≥95% confirmed via chiral HPLC (Chiralpak® columns) .
What computational methods are used to predict the reactivity and stability of this compound derivatives?
Level: Advanced
Methodological Answer:
- DFT Calculations: Predict ring strain (e.g., bicyclo[2.1.1]hexane has ~30 kcal/mol strain energy) and reaction pathways .
- Molecular Dynamics (MD): Simulate solvation effects on ethanol group reactivity.
- Docking Studies: For bioactive derivatives, assess binding to microbial enzymes (e.g., penicillin-binding proteins) .
Tools: Gaussian 16, AutoDock Vina. Validate with experimental kinetics (e.g., Arrhenius plots for ring-opening reactions) .
What are the key physical and chemical properties of this compound relevant to laboratory handling?
Level: Basic
Methodological Answer:
Safety Protocols:
- Use PPE (gloves, goggles) to avoid skin/eye contact (LD₅₀ data pending; assume toxicity similar to cyclohexanol) .
How do researchers resolve contradictions in reported biological activities of bicyclic ether alcohols like this compound?
Level: Advanced
Methodological Answer:
Contradictions (e.g., antimicrobial vs. inactive results) are addressed via:
Dose-Response Curves: Test across concentrations (1–100 µM) to identify threshold effects .
Structural Analogues: Compare activities of methyl vs. ethyl derivatives to isolate substituent effects .
Assay Validation: Replicate studies under standardized conditions (CLSI guidelines for MIC assays) .
Mechanistic Studies: Use radiolabeled compounds to track metabolic pathways .
What are the potential applications of this compound in medicinal chemistry?
Level: Basic
Methodological Answer:
- Antimicrobial Agents: Derivatives inhibit Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via membrane disruption .
- Anti-inflammatory Scaffolds: Modulate COX-2 activity (IC₅₀ ~10 nM in preliminary assays) .
- Prodrug Design: Ethanol group serves as a linker for controlled drug release .
What strategies are employed to optimize the yield and purity of this compound during scale-up?
Level: Advanced
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for cyclization steps (yield ↑15%) .
- Purification: Use simulated moving bed (SMB) chromatography for enantiomer separation .
- Quality Control:
- HPLC-MS: Monitor intermediates in real-time.
- In-line FTIR: Detect byproducts (e.g., diketones from over-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
